molecular formula C7H12F3NO B3112911 (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol CAS No. 1932101-55-7

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Cat. No.: B3112911
CAS No.: 1932101-55-7
M. Wt: 183.17
InChI Key: IJUVZQHBPFIBHU-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a trifluoromethyl group and an amino group on a cyclohexanol ring, makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclohexanone derivative.

    Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ketone group can be reduced back to an alcohol using reducing agents like NaBH4.

    Substitution: The amino group can undergo substitution reactions with electrophiles, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as acyl chlorides, isocyanates

Major Products

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alcohol

    Substitution: Formation of amides, ureas, or other derivatives

Scientific Research Applications

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-Amino-1-(methyl)cyclohexanol
  • (1R,3R)-3-Amino-1-(ethyl)cyclohexanol
  • (1R,3R)-3-Amino-1-(fluoromethyl)cyclohexanol

Uniqueness

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for studying the effects of fluorination on biological activity and for developing new therapeutic agents.

Properties

IUPAC Name

(1R,3R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@](C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 2
Reactant of Route 2
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 3
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 4
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 5
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 6
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.